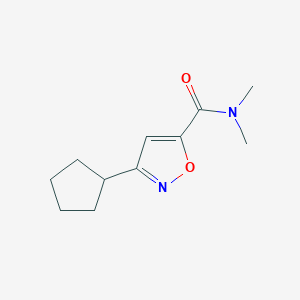
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide is a chemically synthesized molecule that likely features a 1,2-oxazole ring, a common structure in medicinal chemistry due to its versatility and biological relevance. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related oxazole and triazole compounds are discussed, which can provide insights into the synthesis and characteristics of the compound .
Synthesis Analysis
The synthesis of related oxazole compounds has been reported using various methods. For instance, the synthesis of 2-amino-1,3-oxazoles has been achieved through a CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides . This method features an oxidative C-N bond formation followed by an intramolecular C(sp2)-H bond functionalization/C-O cyclization in one pot, suggesting a potential pathway for synthesizing the oxazole core of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide. Additionally, the synthesis of 5-amino-1,2,4-triazoles via 1,3-dipolar cycloaddition of carbodiimides and nitrilimines indicates the versatility of cycloaddition reactions in constructing nitrogen-containing heterocycles, which could be relevant for forming the oxazole ring.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as the ability to engage in hydrogen bonding and to exhibit varied reactivity depending on the substitution pattern on the ring. While the papers do not directly address the molecular structure of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide, the general behavior of oxazole rings can be inferred from the synthesis and reactivity of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of oxazole derivatives can be quite diverse. The papers provided discuss the reactivity of related compounds, such as the formation of 5-amino-1,2,4-triazoles through cycloaddition reactions . These reactions often involve the formation of multiple bonds and the generation of intermediates that can undergo further transformations. The presence of a cyclopentyl group and N,N-dimethyl substitution in 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide would likely influence its reactivity, potentially making it a substrate for nucleophilic attacks or electrophilic additions at various positions on the heterocycle.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The oxazole ring is known for its aromaticity, which contributes to the stability of the compound. The substituents attached to the oxazole ring, such as the cyclopentyl group and N,N-dimethyl groups in the compound of interest, would affect its solubility, boiling point, melting point, and overall reactivity. While the specific properties of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide are not detailed in the provided papers, the properties of structurally similar compounds can provide a basis for predicting its behavior .
Propriétés
IUPAC Name |
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)10-7-9(12-15-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOQNADAZVRFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)
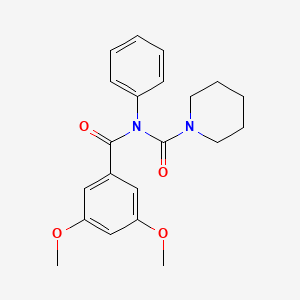
![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)
![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)
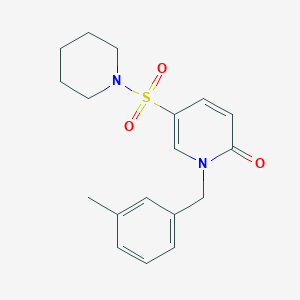
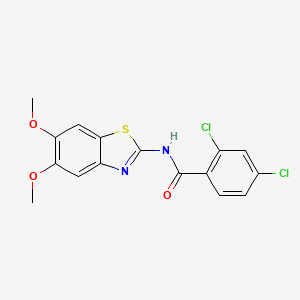
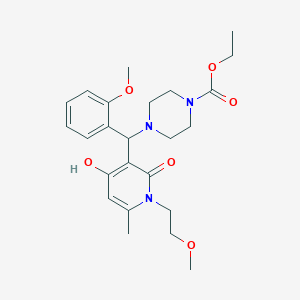
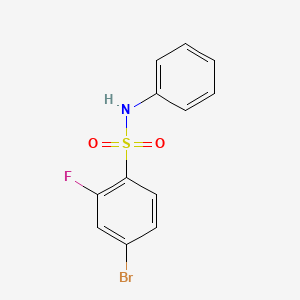

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)